molecular formula C37H67NO13 B14762406 (3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Cat. No.: B14762406
M. Wt: 733.9 g/mol
InChI Key: ULGZDMOVFRHVEP-LUXFRRLCSA-N
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Description

The compound “(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes several hydroxyl groups, ether linkages, and a dimethylamino group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxacyclotetradecane ring, the introduction of hydroxyl groups, and the attachment of the dimethylamino and methoxy groups. Each step would require specific reagents and conditions, such as:

    Formation of the oxacyclotetradecane ring: This could involve cyclization reactions using appropriate catalysts and solvents.

    Introduction of hydroxyl groups: Hydroxylation reactions using oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Attachment of dimethylamino and methoxy groups: Substitution reactions using dimethylamine and methanol in the presence of acid or base catalysts.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigating its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its potential as a drug candidate or a lead compound for drug development.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Inhibiting or activating their functions.

    Interacting with cellular membranes: Altering membrane permeability or signaling pathways.

    Modulating gene expression: Affecting the transcription or translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as:

    Macrolides: A class of antibiotics with large macrocyclic lactone rings.

    Polyketides: A diverse group of natural products with complex structures and biological activities.

    Glycosides: Compounds containing sugar moieties linked to other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which could confer unique biological activities and chemical properties. Comparing it with similar compounds can highlight its potential advantages or limitations in various applications.

Properties

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

IUPAC Name

(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32?,34+,35-,36-,37-/m1/s1

InChI Key

ULGZDMOVFRHVEP-LUXFRRLCSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@](C([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

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